N,N-Diisopropylmethylamine

Beschreibung

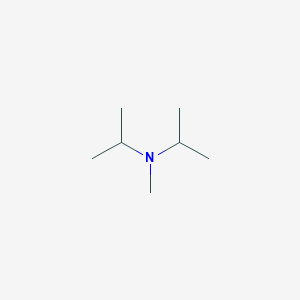

N,N-Diisopropylmethylamine (CAS 10342-97-9) is a tertiary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . Structurally, it consists of a central methyl group bonded to two isopropyl substituents and a nitrogen atom. Key physicochemical properties include:

- Boiling Point: 95.7°C

- Density: 0.757 g/cm³

- Vapor Pressure: 44.9 mmHg at 25°C

- Safety: Classified as flammable (R10) and corrosive (R34) due to its reactive amine group .

This compound is utilized in organic synthesis as a hindered base, particularly in reactions requiring selective alkylation or deprotonation without nucleophilic interference .

Eigenschaften

IUPAC Name |

N-methyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRXMEYARGEVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338190 | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-97-9 | |

| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The most extensively documented method involves paraldehyde (trimeric acetaldehyde) reacting with diisopropylamine under acidic catalysis, followed by reduction. As outlined in patents, the process proceeds via:

-

Acid-Catalyzed Aldol Condensation : Paraldehyde depolymerizes to acetaldehyde, which undergoes condensation with diisopropylamine to form an imine intermediate. Concentrated hydrochloric acid (1–5 wt%) facilitates this step at 22–28°C over 20–40 minutes.

-

Metal Hydride Reduction : Sodium borohydride (NaBH₄) reduces the imine to the tertiary amine. Stoichiometric ratios are critical:

Process Optimization

Key parameters influencing yield and purity:

-

Solvent Selection : Methanol is preferred due to its compatibility with NaBH₄.

-

Temperature Control : Maintaining 25°C during condensation minimizes side reactions (e.g., over-reduction).

-

Workup Protocol : Post-reduction, the reaction mixture is concentrated under vacuum, adjusted to pH 13 with NaOH, and distilled to isolate DIPEA (boiling point: 127–129°C).

Table 1. Representative Reaction Conditions for Paraldehyde Route

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 22–28°C | |

| Molar Ratio (Amine:Aldehyde) | 1:0.36 | |

| Reduction Time | 10–30 minutes | |

| Isolated Yield | 78–85% |

Alternative Synthetic Pathways

Continuous Flow Synthesis

Emerging techniques in flow chemistry could enhance the scalability and safety of DIPEA production. Microreactors enable precise control over exothermic steps (e.g., NaBH₄ addition), potentially improving yields beyond batch-process limits3.

Industrial-Scale Considerations

Biologische Aktivität

N,N-Diisopropylmethylamine (DIPMA) is a tertiary amine that has garnered attention in organic chemistry for its unique properties and applications. It is often used as a non-nucleophilic base in various synthetic reactions. This article explores the biological activity of DIPMA, including its chemical structure, toxicological effects, and applications in research.

Chemical Structure and Properties

DIPMA is structurally characterized by a nitrogen atom bonded to two isopropyl groups and one methyl group. This configuration imparts significant steric hindrance, which affects its reactivity and interactions with other compounds. The chemical formula for DIPMA is .

Key Properties:

- Molecular Weight: 113.23 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 130°C

- pKa Value: The pKa of the conjugate acid in dimethyl sulfoxide is around 9.0, indicating it is a weak base compared to other amines like triethylamine (pKa ~ 10.0) .

1. Role in Organic Synthesis

DIPMA is primarily utilized as a base in organic synthesis, particularly in:

- Amide Coupling Reactions: It facilitates the formation of amides from carboxylic acids and amines without competing as a nucleophile due to its steric hindrance .

- Electrochemical Reductions: Recent studies have shown that DIPMA can mediate the electrochemical reduction of azobenzenes to hydrazobenzenes, demonstrating its utility in redox reactions .

2. Toxicological Profile

While DIPMA serves important roles in laboratory settings, it also poses health risks:

- Acute Toxicity: Ingestion of DIPMA can be fatal, with studies indicating that doses as low as 150 grams may lead to severe outcomes . Symptoms of exposure include respiratory issues, headaches, dizziness, and gastrointestinal distress.

- Irritation Potential: The compound can cause burns upon contact with skin or mucous membranes and may induce asthma-like symptoms following inhalation .

3. Case Studies and Research Findings

Study on Cysteine Incorporation:

A study highlighted the use of DIPMA in solid-phase peptide synthesis, where it was employed to minimize racemization during cysteine incorporation. This demonstrates its role in enhancing the efficiency of peptide synthesis protocols .

Electrochemical Applications:

Research has documented the successful use of DIPMA in the hydrogenation of azobenzenes via electrochemical methods, achieving moderate to high yields at room temperature. This underscores its effectiveness as a mediator in complex organic transformations .

Comparative Analysis

The following table summarizes key differences between DIPMA and other common bases used in organic chemistry:

| Property | This compound | Triethylamine | Diisopropylamine |

|---|---|---|---|

| Steric Hindrance | High | Moderate | High |

| pKa Value | ~9.0 | ~10.0 | ~10.5 |

| Nucleophilicity | Poor | Moderate | Moderate |

| Common Uses | Amide coupling, electrochemistry | General base | Precursor for LDA |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

DIPA has the molecular formula and features a nitrogen atom bonded to two isopropyl groups and one methyl group. Its structure contributes to its steric hindrance, making it a poor nucleophile but an effective base.

Proton Scavenger

DIPA serves as an effective proton scavenger in various organic reactions. Its ability to stabilize charge without participating in nucleophilic attacks makes it ideal for reactions where unwanted side reactions must be minimized.

Amide Coupling Reactions

DIPA is commonly utilized in amide coupling reactions, particularly when activating carboxylic acids. It facilitates the coupling of activated acids with amines without competing for nucleophilic sites, thus enhancing yield and selectivity.

| Reaction Type | Role of DIPA | Example Reaction |

|---|---|---|

| Amide Coupling | Non-nucleophilic base | Carboxylic acid + amine |

| Alkylation | Selective reagent | Secondary amine to tertiary amine |

| Transition Metal Catalysis | Base for cross-coupling reactions | Heck and Sonogashira reactions |

Alkylation Reactions

In alkylation processes, DIPA has shown efficacy in converting secondary amines to tertiary amines while minimizing the formation of quaternary ammonium salts, which can occur with other bases.

Transition Metal Catalyzed Reactions

DIPA is employed as a base in several transition metal-catalyzed cross-coupling reactions such as the Heck reaction and Sonogashira coupling. Its steric properties allow it to support these reactions effectively by stabilizing intermediates without interfering with the catalytic cycle.

Swern Oxidation

In Swern oxidation processes, DIPA can replace triethylamine as a hindered base, demonstrating versatility in facilitating oxidation reactions while maintaining high yields.

Electrochemical Reduction

A study highlighted the use of DIPA in the electrochemical reduction of azobenzenes, demonstrating its role in facilitating hydrogenation under cathodic conditions, which could have implications for synthetic methodologies in organic chemistry .

Multicomponent Synthesis

Research has shown that DIPA can be effectively utilized in multicomponent synthesis involving pyranopyrazole systems, showcasing its utility beyond traditional applications and into more complex synthetic strategies .

Comparative Analysis with Other Amines

While DIPA shares similarities with other hindered bases like triethylamine (TEA), it is often preferred due to its lower nucleophilicity and higher steric hindrance, which can lead to cleaner reaction profiles in certain contexts.

| Property | DIPA | Triethylamine (TEA) |

|---|---|---|

| Nucleophilicity | Low | Moderate |

| Steric Hindrance | High | Moderate |

| Common Applications | Amide coupling | General base |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Amines

The following table summarizes critical differences between N,N-Diisopropylmethylamine and related tertiary amines:

2.1 Reactivity and Steric Effects

- This compound: In Pd/C-catalyzed reactions under microwave heating, steric hindrance from its isopropyl groups restricts alkyl transfer.

- DIPEA: Its larger ethyl-isopropyl substituents enhance steric bulk, making it a preferred non-nucleophilic base for sensitive reactions like peptide bond formation .

- N,N-Dimethylpropylamine : Low steric hindrance allows broader reactivity but limits utility in reactions requiring selective deprotonation .

2.2 Physical Properties

- Boiling Points : Branching reduces boiling points. This compound (95.7°C) has a lower boiling point than DIPEA (~127°C) due to smaller substituents .

- Vapor Pressure : Higher vapor pressure in this compound (44.9 mmHg) compared to DIPEA (lower due to higher molecular weight) impacts handling and storage .

Key Research Findings

- Reaction Selectivity : In Pd/C-mediated alkylation, hindered amines like this compound favor methyl group transfer, while less hindered amines (e.g., N,N-dibutylmethylamine) transfer larger substituents .

- Analytical Chemistry : this compound was tested as an internal standard for GC-MS but rejected due to safety concerns; 1,2-dimethylpropylamine was chosen instead .

- Solvent Compatibility : Ionic liquids like [bmim][PF₆] reduce catalyst recyclability in reactions involving hindered amines .

Q & A

Basic: What are the recommended laboratory methods for synthesizing N,N-Diisopropylmethylamine?

Methodological Answer:

this compound is typically synthesized via alkylation of methylamine with isopropyl halides (e.g., isopropyl bromide) under basic conditions. A two-step approach involves:

Reaction Setup: Mix methylamine with excess isopropyl halide in anhydrous ether or THF, using a non-nucleophilic base (e.g., sodium hydride) to deprotonate intermediates.

Purification: Fractional distillation under reduced pressure (boiling point: 95.7°C at 760 mmHg) is critical due to its flammability (F: Flammable ).

Post-synthesis, GC-MS or NMR should confirm purity (>98% as per industrial standards ).

Advanced: How can reaction kinetics and steric effects be analyzed to optimize this compound synthesis?

Methodological Answer:

Steric hindrance from the two isopropyl groups impacts reaction efficiency. To optimize:

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor the disappearance of starting materials (e.g., methylamine peaks at ~3300 cm⁻¹).

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance nucleophilicity but may require lower temperatures to mitigate side reactions.

- Catalyst Screening: Test hindered bases like DIPEA (N,N-Diisopropylethylamine ) to improve selectivity.

Thermodynamic data (e.g., ΔrH° and ΔfH°gas from NIST ) can refine energy profiles.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ ~1.0–1.2 ppm for isopropyl CH₃; δ ~2.3 ppm for N-CH₃) and ¹³C NMR confirm structure .

- GC-MS: Retention time and fragmentation patterns (e.g., m/z 115 for molecular ion [C₇H₁₇N⁺]) validate purity .

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (C: 72.95%, H: 14.80%, N: 12.25% ).

Advanced: How does this compound’s stability vary under acidic or oxidative conditions?

Methodological Answer:

- Acidic Hydrolysis: React with HCl (1M) at reflux; monitor degradation via pH shifts and GC-MS. Tertiary amines like this compound resist hydrolysis but may form quaternary ammonium salts.

- Oxidative Stability: Expose to H₂O₂ or ozone; LC-MS identifies oxidation byproducts (e.g., N-oxides). Hazard codes (R34: Causes burns ) necessitate inert-atmosphere handling.

Comparative studies with similar amines (e.g., N,N-Diisopropylethylamine ) highlight steric protection effects.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats (flammability: Flash point 0.7°C ).

- Ventilation: Use fume hoods to limit inhalation (vapor pressure: 44.9 mmHg at 25°C ).

- Spill Management: Neutralize leaks with dilute acetic acid; avoid sparks (risk of combustion ).

Advanced: How can computational modeling predict this compound’s reactivity in organocatalytic applications?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states in base-catalyzed reactions (e.g., Knoevenagel condensations). Compare with experimental ΔrG° values from NIST .

- Solvent Modeling: COSMO-RS simulations predict solubility parameters and partition coefficients.

Steric maps (e.g., using PyMOL) visualize hindered active sites, guiding catalyst design .

Data Contradiction: How should researchers resolve discrepancies in reported physicochemical properties?

Methodological Answer:

- Validation: Cross-reference data from NIST , PubChem, and experimental measurements (e.g., density: 0.757 g/cm³ vs. literature).

- Purity Checks: Use differential scanning calorimetry (DSC) to detect impurities affecting melting points (reported: 0.7°C ).

- Reproducibility: Standardize measurement conditions (e.g., ambient pressure for boiling points).

Advanced: What strategies mitigate byproduct formation in large-scale reactions involving this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR to detect intermediates like iminium ions.

- Temperature Control: Use jacketed reactors to maintain <5°C during exothermic alkylation steps.

- Workup Optimization: Liquid-liquid extraction (e.g., with dichloromethane/water) removes unreacted amines.

Basic: How is this compound utilized in peptide synthesis or organometallic chemistry?

Methodological Answer:

- Peptide Coupling: Acts as a non-nucleophilic base to deprotonate carboxyl groups without competing acylation (cf. DIPEA in ).

- Organometallic Reactions: Facilitates ligand displacement in Pd-catalyzed cross-couplings by scavenging protons.

Methodology mirrors applications of Hunig’s base (N,N-Diisopropylethylamine ), adjusted for steric bulk.

Advanced: What are the environmental and toxicological risks of this compound?

Methodological Answer:

- Ecotoxicity: Use OECD 301D biodegradability tests; preliminary data suggest low biodegradability (similar to Diisopropylamine ).

- Toxicity Profiling: Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀ in rats).

Regulatory codes (e.g., WGK 2 ) guide disposal protocols (incineration with NOx scrubbers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.